N-(3-amino-4-bromophenyl)thiophene-3-carboxamide
Overview
Description
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties. The presence of an amino group and a bromine atom on the phenyl ring, along with the carboxamide group on the thiophene ring, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 3-amino phenyl, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Thiophene Ring Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or halogen groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) under appropriate solvent conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-amino-4-bromophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.
Comparison with Similar Compounds
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide can be compared with other similar compounds such as:
N-(3-amino-4-chlorophenyl)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-(3-amino-4-fluorophenyl)thiophene-3-carboxamide: Contains a fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets.
N-(3-amino-4-methylphenyl)thiophene-3-carboxamide: The presence of a methyl group can affect the compound’s steric and electronic characteristics, leading to variations in its chemical and biological behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions and interact with diverse biological targets, making it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
N-(3-amino-4-bromophenyl)thiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-2-1-8(5-10(9)13)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKLUPBNZJTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CSC=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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